molecular formula C29H28N2S3 B10908708 2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B10908708
M. Wt: 500.7 g/mol
InChI Key: MPHUDWUKRUCBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including a thiophene ring, a phenyl group, and a tert-butylbenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the synthesis of the pyridine core, followed by the introduction of the thiophene and phenyl groups through cross-coupling reactions. The tert-butylbenzyl sulfanyl group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Thiophene-2-carbonitrile derivatives

Uniqueness

2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both sulfanyl and nitrile groups, along with the aromatic rings, allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H28N2S3

Molecular Weight

500.7 g/mol

IUPAC Name

2-[2-[(4-tert-butylphenyl)methylsulfanyl]ethylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C29H28N2S3/c1-29(2,3)23-13-11-21(12-14-23)20-32-16-17-34-28-25(19-30)24(22-8-5-4-6-9-22)18-26(31-28)27-10-7-15-33-27/h4-15,18H,16-17,20H2,1-3H3

InChI Key

MPHUDWUKRUCBAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.